molecular formula C18H19ClN2O2 B11985329 2-(2-chlorophenoxy)-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide

2-(2-chlorophenoxy)-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide

Cat. No.: B11985329
M. Wt: 330.8 g/mol
InChI Key: MEYVKYCQTQFAGZ-RGVLZGJSSA-N
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Description

2-(2-chlorophenoxy)-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes a chlorophenoxy group and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-chlorophenoxy)acetohydrazide. The final step involves the condensation of 2-(2-chlorophenoxy)acetohydrazide with 4-isopropylbenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-chlorophenoxy)-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propionic acid: A structurally related compound with similar chlorophenoxy groups.

    2-(4-chlorophenoxy)acetohydrazide: Shares the chlorophenoxy and hydrazide functionalities.

    4-(2-(2-(4-chlorophenoxy)propanoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate: A more complex derivative with additional functional groups.

Uniqueness

2-(2-chlorophenoxy)-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19ClN2O2/c1-13(2)15-9-7-14(8-10-15)11-20-21-18(22)12-23-17-6-4-3-5-16(17)19/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+

InChI Key

MEYVKYCQTQFAGZ-RGVLZGJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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